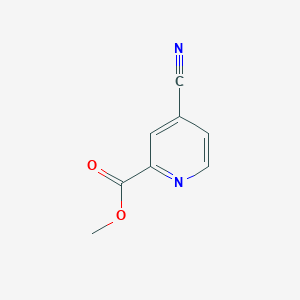

Methyl 4-cyanopyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

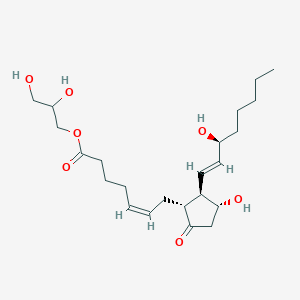

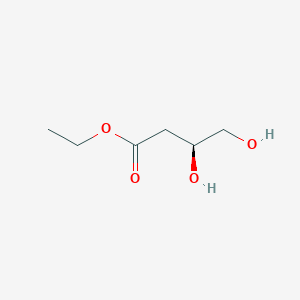

“Methyl 4-cyanopyridine-2-carboxylate” is a chemical compound that belongs to the pyridine family. It has a CAS Number of 142729-98-4 and a molecular weight of 162.15 .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-cyanopyridine-2-carboxylate” were not found in the search results, it’s worth noting that pyridine derivatives can be synthesized through various methods. For instance, one study discusses the synthesis of methyl-2-aminopyridine-4-carboxylate derivatives . Another research presents the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “Methyl 4-cyanopyridine-2-carboxylate” is represented by the InChI Code: 1S/C8H6N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 4-cyanopyridine-2-carboxylate” were not found in the search results, one study discusses the catalytic protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

“Methyl 4-cyanopyridine-2-carboxylate” has a melting point of 154-156°C .科学的研究の応用

Nonaqueous Redox Flow Batteries

- Field : Energy Storage Research

- Application : Cyanopyridines, including compounds similar to Methyl 4-cyanopyridine-2-carboxylate, were investigated as anolytes for nonaqueous redox flow batteries (RFBs) .

- Method : The cyanopyridines were reduced at potentials of 2.2 V or lower vs. ferrocene+/0 (Fc+/0). The electrochemical charge-discharge cycling of the cyanopyridines was conducted in acetonitrile and 0.50 M [NBu 4][PF 6] .

- Results : Among the cyanophenylpyridines, 3-CN-6-PhPy and 3-CN-4-PhPy were found to be the most promising as anolytes. They exhibited reversible reductions at E 1/2= 2.19 and 2.22 V vs. ferrocene+/0, respectively, and retained about half of their capacity after 30 bulk charge-discharge cycles .

Synthesis of Fluoropyridines

- Field : Organic Chemistry

- Application : The nitro group of methyl 3-nitropyridine-4-carboxylate has been replaced by fluoride anion via nucleophilic aromatic substitution to give the 3-fluoro-pyridine-4-carboxylate .

- Method : The nitro group substitution reaction was conducted in a one-step process .

- Results : The results confirmed the good leaving group ability of the nitro group in methyl 3-nitropyridine-4-carboxylate and demonstrated that the nitropyridine pathway may represent a convenient strategy for the nucleophilic aromatic substitution of pyridines .

Anti-Cancer Agents

- Field : Medicinal Chemistry

- Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized for their potential as anti-cancer agents .

- Method : The compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

Synthesis of Quinolines

- Field : Organic Chemistry

- Application : Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

- Method : This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .

- Results : The article includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Anti-Tumor Drugs

- Field : Medicinal Chemistry

- Application : A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed and synthesized for their potential as anti-tumor drugs .

- Method : The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results : All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

Synthesis of Polychloropyridine Compounds

- Field : Organic Chemistry

- Application : The synthesis of 2,3,5,6-tetrachloro-4-cyanopyridine was reported, which is a polychloropyridine compound similar to Methyl 4-cyanopyridine-2-carboxylate .

- Method : The synthesis was carried out under heating at 350 °C for 20 h with phosphorus pentachloride and Ni .

- Results : The synthesis resulted in 2,3,5,6-tetrachloro-4-cyanopyridine in 71% yield .

Safety And Hazards

“Methyl 4-cyanopyridine-2-carboxylate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

methyl 4-cyanopyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYBXMRPDDEITK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-cyanopyridine-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)